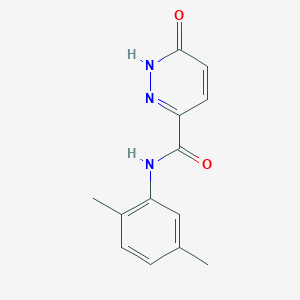

N-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of arylamine compounds with acyl chlorides . For instance, N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), which are common polar solvents, find application as multipurpose reagents in synthetic organic chemistry .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of dichlorobenzamide derivatives from reactions of arylamine compounds with dichlorobenzoyl chloride .Scientific Research Applications

Synthesis and Biological Activity

Research in the field has led to the synthesis of novel compounds with significant biological activities. For example, novel arylazothiazole disperse dyes containing selenium were synthesized, exhibiting high efficiency in in vitro screening for antioxidant, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. These compounds also hold potential for applications in dyeing polyester fabrics, indicating their utility beyond biological activities (Khalifa et al., 2015).

Antioxidant Studies

Another research avenue involves the synthesis of novel N-substituted benzyl/phenyl compounds, which demonstrated moderate to significant radical scavenging activity. This suggests their potential as a foundation for developing biologically active compounds through further modification or derivatization (Ahmad et al., 2012).

Antidepressant and Anticonvulsant Activities

Compounds with structural similarities to the one have been evaluated for their antidepressant and anticonvulsant activities. For instance, substituted carboxylic acid hydrazides showed notable antidepressant activity, comparable to or even surpassing that of imipramine, and exhibited significant protective effects against seizures (Abdel-Aziz et al., 2009).

Anticancer and Antioxidant Activities

Further, a series of N-(benzo[d]oxazol-2-yl) derivatives were synthesized, showing promising anticancer and antioxidant activities. These derivatives were evaluated against several cancer cell lines, demonstrating the potential therapeutic applications of such compounds (Gudipati et al., 2011).

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-3-4-9(2)11(7-8)14-13(18)10-5-6-12(17)16-15-10/h3-7H,1-2H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMHDWZKSWOHEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-chlorophenyl)methyl]butanamide](/img/structure/B2767674.png)

![6-methyl-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2767680.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767689.png)

![N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2767692.png)

![3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]isoxazole](/img/structure/B2767693.png)